molecular formula C20H28N2O7 B5030870 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate

1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate

Cat. No. B5030870
M. Wt: 408.4 g/mol
InChI Key: BXFNARZVHBHYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate, also known as CP-122,288, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor. This receptor is involved in the regulation of serotonin levels in the brain, which plays a crucial role in mood regulation. 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been shown to modulate the activity of the GABA-A receptor, which is the target of many anxiolytic drugs.
Biochemical and Physiological Effects:
1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. Additionally, it has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been reported to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is its selectivity for the 5-HT1B receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many future directions for the study of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. One area of research could be the development of more potent and selective analogs of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. Another area of research could be the investigation of the potential use of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate in the treatment of other neurological and psychiatric disorders. Additionally, the role of the 5-HT1B receptor in various physiological processes could be further explored using 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate as a tool. Overall, 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has shown great potential in scientific research and could lead to the development of new therapeutic interventions in the future.

Synthesis Methods

The synthesis of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate involves the reaction of 1-cyclopentylpiperazine with 4-methoxyphenylacetic acid, followed by the addition of oxalic acid. The resulting product is then purified by recrystallization. This synthesis method has been reported in various research articles and has been successfully replicated by many researchers.

Scientific Research Applications

1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been reported to have potential in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been studied for its potential use in drug addiction treatment.

properties

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.C2H2O4/c1-22-16-6-8-17(9-7-16)23-14-18(21)20-12-10-19(11-13-20)15-4-2-3-5-15;3-1(4)2(5)6/h6-9,15H,2-5,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFNARZVHBHYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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